2-[(2-chloro-4-fluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one
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Overview
Description
2-[(2-chloro-4-fluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazinoindazole core, which is fused with a chlorofluorophenyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-[(2-chloro-4-fluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-chloro-4-fluorobenzyl chloride, which is then reacted with a suitable indazole derivative under controlled conditions to form the desired pyrazinoindazole compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[(2-chloro-4-fluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorofluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form biaryl or styrene derivatives.
Scientific Research Applications
2-[(2-chloro-4-fluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery programs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2-chloro-4-fluorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one stands out due to its unique combination of a pyrazinoindazole core and a chlorofluorophenyl group. Similar compounds include:
2-chloro-4-fluorobenzyl derivatives: These compounds share the chlorofluorophenyl group but lack the pyrazinoindazole core, resulting in different chemical and biological properties.
Indazole derivatives: Compounds with an indazole core but different substituents may exhibit varying degrees of biological activity and chemical reactivity.
Pyrazinoindazole derivatives: These compounds have the same core structure but different substituents, leading to diverse applications and properties.
Properties
Molecular Formula |
C17H15ClFN3O |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one |
InChI |
InChI=1S/C17H15ClFN3O/c18-14-9-12(19)6-5-11(14)10-21-7-8-22-16(17(21)23)13-3-1-2-4-15(13)20-22/h5-9H,1-4,10H2 |
InChI Key |
VSJLKMJZMGHPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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